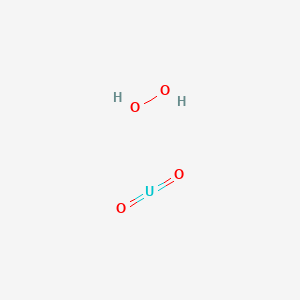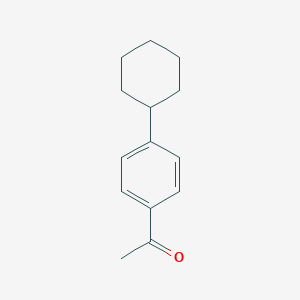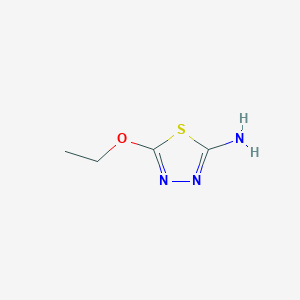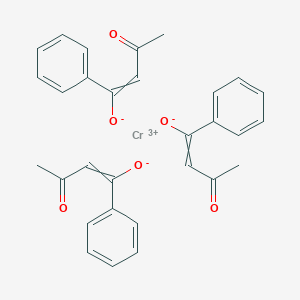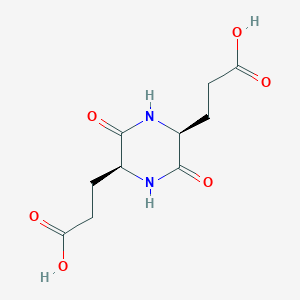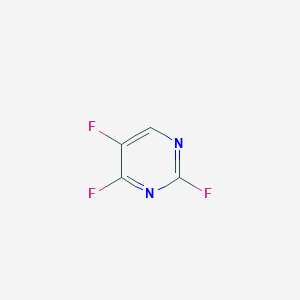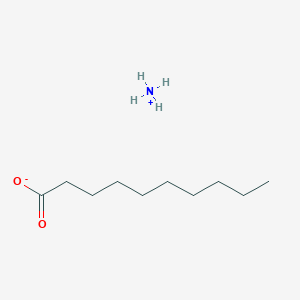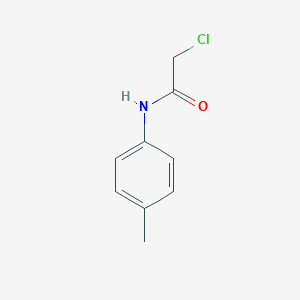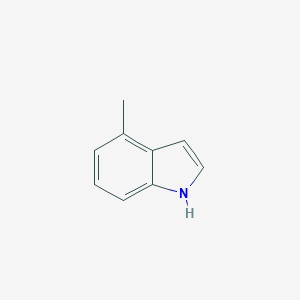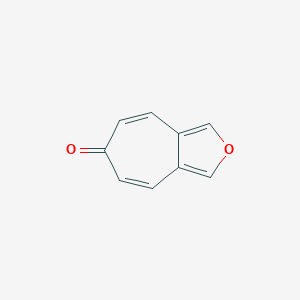
(2,3-d)-Furocycloheptatrienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-d)-Furocycloheptatrienone, also known as furocoumarin, is a naturally occurring organic compound that belongs to the class of coumarins. It is commonly found in various plants, such as citrus fruits, figs, and parsley. Furocoumarin has been studied for its various biological and pharmacological properties, making it a significant compound in scientific research.
Mécanisme D'action
The exact mechanism of action of (2,3-d)-Furocycloheptatrienone is not fully understood. However, it is believed to exert its biological and pharmacological effects through various mechanisms, such as inhibition of enzymes, modulation of gene expression, and interaction with cellular receptors.
Effets Biochimiques Et Physiologiques
Furocoumarin has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which help in reducing oxidative stress and preventing cellular damage. Furocoumarin has also been found to exhibit anti-inflammatory properties, which help in reducing inflammation and pain. Additionally, (2,3-d)-Furocycloheptatrienone has been shown to possess antimicrobial properties, which help in preventing the growth of various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
Furocoumarin has several advantages for use in laboratory experiments. It is readily available, easy to synthesize, and has a wide range of biological and pharmacological properties. However, there are also some limitations associated with the use of (2,3-d)-Furocycloheptatrienone in laboratory experiments. For instance, its solubility in water is limited, which can hinder its use in aqueous solutions. Additionally, (2,3-d)-Furocycloheptatrienone can be unstable under certain conditions, which can affect its biological activity.
Orientations Futures
There are several future directions for the study of (2,3-d)-Furocycloheptatrienone. One potential area of research is the development of new synthetic methods for the production of (2,3-d)-Furocycloheptatrienone derivatives with improved biological and pharmacological properties. Another potential area of research is the investigation of the mechanisms of action of (2,3-d)-Furocycloheptatrienone and its derivatives. Additionally, the potential use of (2,3-d)-Furocycloheptatrienone and its derivatives in the treatment of various diseases, such as cancer and diabetes, is an area of ongoing research.
Méthodes De Synthèse
Furocoumarin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of (2,3-d)-Furocycloheptatrienone involves the reaction of a coumarin derivative with furan in the presence of a catalyst. The extraction of (2,3-d)-Furocycloheptatrienone from natural sources involves the isolation of the compound from the plant material using various extraction techniques, such as steam distillation and solvent extraction.
Applications De Recherche Scientifique
Furocoumarin has been extensively studied for its various biological and pharmacological properties. It has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties. Furocoumarin has also been studied for its potential use in the treatment of various diseases, such as cancer, hypertension, and diabetes.
Propriétés
Numéro CAS |
18895-06-2 |
|---|---|
Nom du produit |
(2,3-d)-Furocycloheptatrienone |
Formule moléculaire |
C9H6O2 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
cyclohepta[c]furan-6-one |
InChI |
InChI=1S/C9H6O2/c10-9-3-1-7-5-11-6-8(7)2-4-9/h1-6H |
Clé InChI |
UDTGOPLYKGNTOA-UHFFFAOYSA-N |
SMILES |
C1=CC2=COC=C2C=CC1=O |
SMILES canonique |
C1=CC2=COC=C2C=CC1=O |
Autres numéros CAS |
18895-06-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




